(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid
Overview
Description
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid, also known as TPMPA, is a chemical compound that has been widely used in scientific research as a selective antagonist of GABAA receptors containing the δ-subunit.
Mechanism of Action
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid acts as a competitive antagonist of GABAA receptors containing the δ-subunit. It binds to the receptor at the same site as the endogenous ligand GABA, but does not activate the receptor. This results in a decrease in the inhibitory effects of GABA on the neuron, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models, suggesting that δ-subunit-containing GABAA receptors play a role in anxiety regulation. It has also been shown to have anticonvulsant effects, suggesting that these receptors may be involved in the pathogenesis of epilepsy. Additionally, this compound has been shown to have analgesic effects, suggesting that δ-subunit-containing GABAA receptors may play a role in pain regulation.
Advantages and Limitations for Lab Experiments
One advantage of (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid is its selectivity for δ-subunit-containing GABAA receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one limitation of this compound is its potential off-target effects. It has been shown to have some activity at other GABAA receptor subtypes, which may complicate interpretation of experimental results.
Future Directions
There are several future directions for research on (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid. One area of interest is the role of δ-subunit-containing GABAA receptors in addiction and substance abuse. It has been suggested that these receptors may play a role in the rewarding effects of drugs of abuse, and this compound may be a useful tool for investigating this hypothesis. Another area of interest is the potential therapeutic use of this compound. It has been suggested that δ-subunit-containing GABAA receptors may be a target for the development of novel anxiolytic, antidepressant, and anticonvulsant drugs, and this compound may be a useful starting point for drug development.
Synthesis Methods
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid can be synthesized using a three-step process. The first step involves the reaction of 3-nitrophthalic anhydride with hydrazine hydrate to form 3-nitrophthalhydrazide. The second step involves the reaction of 3-nitrophthalhydrazide with acetic anhydride to form 3-acetoxy-1,2,4-triazolo[3,4-a]phthalazine. The final step involves the reaction of 3-acetoxy-1,2,4-triazolo[3,4-a]phthalazine with potassium hydroxide and acetic acid to form this compound.
Scientific Research Applications
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid has been widely used in scientific research to study the role of GABAA receptors containing the δ-subunit in various physiological and pathological conditions. It has been shown to be a selective antagonist of these receptors, and has been used to investigate the effects of δ-subunit-containing GABAA receptors on anxiety, depression, epilepsy, and pain.
properties
IUPAC Name |
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-11(18)6-5-10-14-15-12-9-4-2-1-3-8(9)7-13-16(10)12/h1-7H,(H,17,18)/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSAJIMYAZUABV-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331096 | |
Record name | (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680836 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
793716-18-4 | |
Record name | (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.